
3,3'-Diethynyl-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-Diethynyl-1,1’-biphenyl is an organic compound with the molecular formula C16H10. It is a biphenyl derivative where each phenyl ring is substituted with an ethynyl group at the 3-position. This compound is known for its rigid structure and extended conjugation, making it useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Diethynyl-1,1’-biphenyl typically involves the Sonogashira coupling reaction. This reaction is performed by coupling 3,3’-dibromo-1,1’-biphenyl with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as triethylamine. The reaction mixture is heated to around 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of 3,3’-Diethynyl-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time. Post-reaction, the product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
3,3’-Diethynyl-1,1’-biphenyl undergoes various types of chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form diketones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The ethynyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can react with the ethynyl groups under basic conditions.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted biphenyl derivatives.
科学的研究の応用
3,3’-Diethynyl-1,1’-biphenyl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of conjugated polymers and organic frameworks.
Biology: Investigated for its potential in bio-conjugation and as a fluorescent probe.
Medicine: Explored for its use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials such as conductive polymers and sensors.
作用機序
The mechanism of action of 3,3’-Diethynyl-1,1’-biphenyl involves its ability to participate in various chemical reactions due to the presence of ethynyl groups. These groups can undergo addition reactions, forming new bonds with other molecules. The compound’s rigid structure and extended conjugation also allow it to interact with molecular targets, influencing their activity and function. In biological systems, it can act as a fluorescent probe, binding to specific biomolecules and emitting light upon excitation.
類似化合物との比較
Similar Compounds
4,4’-Diethynyl-1,1’-biphenyl: Similar structure but with ethynyl groups at the 4-position.
3,3’-Dimethoxy-1,1’-biphenyl: Substituted with methoxy groups instead of ethynyl groups.
3,3’-Dihydroxy-1,1’-biphenyl: Substituted with hydroxy groups.
Uniqueness
3,3’-Diethynyl-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. The presence of ethynyl groups at the 3-position allows for unique interactions and reactions that are not possible with other biphenyl derivatives. This makes it a valuable compound in the synthesis of advanced materials and in various scientific research applications.
特性
分子式 |
C16H10 |
|---|---|
分子量 |
202.25 g/mol |
IUPAC名 |
1-ethynyl-3-(3-ethynylphenyl)benzene |
InChI |
InChI=1S/C16H10/c1-3-13-7-5-9-15(11-13)16-10-6-8-14(4-2)12-16/h1-2,5-12H |
InChIキー |
QBZOHZXEKPNLSP-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC(=CC=C1)C2=CC=CC(=C2)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3'-Methoxy-6-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13092439.png)
![4-[3-(4-Chloro-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13092465.png)
![7-Fluoro-2,3,4,5-tetrahydro-1h-benzo[c]azepine](/img/structure/B13092471.png)
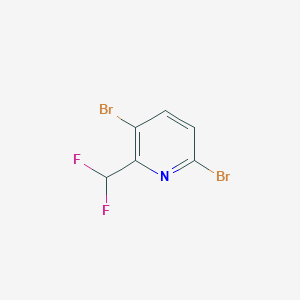
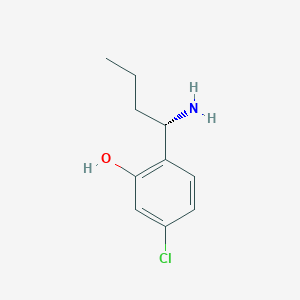
![(2S,5S)-1-{[(2S,5S)-2,5-Diethylpyrrolidin-1-yl]methylene}-2,5-diethylpyrrolidinium](/img/structure/B13092483.png)
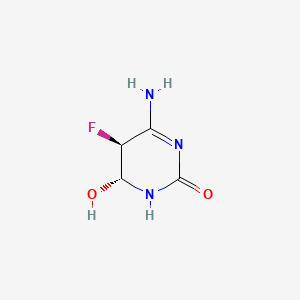
![1-(6-Bromoimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B13092493.png)
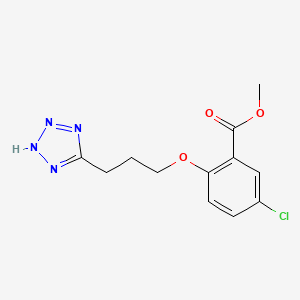
![Methyl 3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate](/img/structure/B13092505.png)
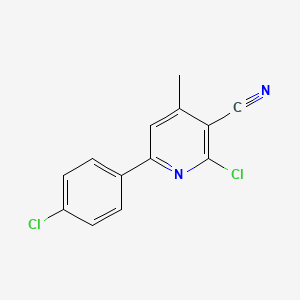
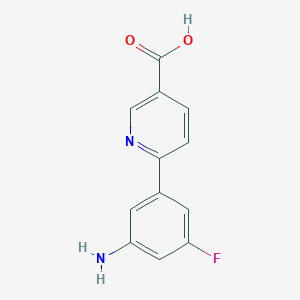
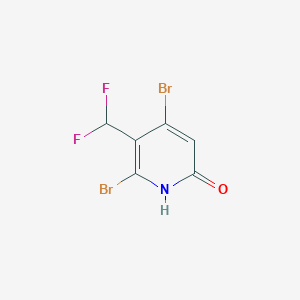
![7-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13092523.png)
